molecular formula C22H25NO3 B4023295 N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide

N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide

Cat. No. B4023295
M. Wt: 351.4 g/mol
InChI Key: RWTVLMQWYJEIDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furyl-containing propanamides involves various chemical reactions, highlighting the versatility and reactivity of furyl groups in chemical synthesis. For example, the preparation of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides showcases the reactivity of amines with 2-(bromomethyl)furan, leading to compounds with root growth-modulatory activity (Kitagawa, Akiyama, & Masai, 2001).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the properties of chemical compounds. The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, for instance, utilized NMR and FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction to determine its structure, showcasing the importance of these techniques in elucidating molecular configurations (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Furyl-containing propanamides participate in various chemical reactions, demonstrating a range of reactivity patterns. The synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles and active methylene compounds highlight the compound's versatility in organic synthesis (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties of furyl-containing propanamides, such as melting points and solubility, can be influenced by the molecular structure. The study of thermodynamic properties of similar compounds in organic solvents provides insight into their solubility and enthalpies of mixing, offering a basis for understanding the physical behavior of these molecules (Sobechko et al., 2017).

Chemical Properties Analysis

The chemical properties of furyl-containing propanamides, such as reactivity and stability, are key to their potential applications. Reaction studies, such as those involving furylmethanephosphonates with esters, shed light on the compound's reactivity and the formation of phosphorylated derivatives, further expanding the understanding of its chemical behavior (Pevzner, 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-22(24)23(16-19-6-4-14-25-19)13-12-20(21-7-5-15-26-21)18-10-8-17(2)9-11-18/h4-11,14-15,20H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTVLMQWYJEIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC(C1=CC=C(C=C1)C)C2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322155
Record name N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

376385-28-3
Record name N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide
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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide
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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide
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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide
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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide
Reactant of Route 6
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N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide

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